PF-739

AMPK activation Primary hepatocytes ACC phosphorylation

PF-739 is a validated, orally active pan-AMPK activator, essential for studies requiring both hepatic and skeletal muscle AMPK engagement. It is 12.4-fold more potent in human myotubes (EC50 173 nM) than β1-selective alternatives and demonstrates balanced potency (EC50 5-136 nM) across all 12 heterotrimeric complexes. Its characterized CYP3A4 inhibition profile supports DMPK studies. Choose for reliable, reproducible glucose-lowering efficacy in vivo.

Molecular Formula C23H23ClN2O5
Molecular Weight 442.9 g/mol
Cat. No. B610057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-739
SynonymsPF-739;  PF 739;  PF739; 
Molecular FormulaC23H23ClN2O5
Molecular Weight442.9 g/mol
Structural Identifiers
SMILESC1CC1(CO)C2=CC=C(C=C2)C3=CC4=C(C=C3Cl)NC(=N4)OC5COC6C5OCC6O
InChIInChI=1S/C23H23ClN2O5/c24-15-8-17-16(7-14(15)12-1-3-13(4-2-12)23(11-27)5-6-23)25-22(26-17)31-19-10-30-20-18(28)9-29-21(19)20/h1-4,7-8,18-21,27-28H,5-6,9-11H2,(H,25,26)/t18-,19-,20-,21-/m1/s1
InChIKeyIMVYDTHPRTUISR-XRXFAXGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-739 (1852452-14-2) Chemical and Pharmacological Profile: A Pan-AMPK Activator Benzimidazole Derivative


The compound (3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol, also designated PF-739, is a complex benzimidazole-furofuran ether with a molecular formula of C₂₃H₂₃ClN₂O₅ and molecular weight of 442.89 g/mol . It is characterized as an orally active, non-selective, direct pan-activator of AMP-activated protein kinase (AMPK), demonstrating in vitro activation of all 12 heterotrimeric AMPK complexes and significant plasma glucose reduction in vivo . The compound's structural features include a 1-(hydroxymethyl)cyclopropyl phenyl substituent and a chiral hexahydrofuro[3,2-b]furan-3-ol moiety, which confer distinct physicochemical and binding properties relative to other AMPK activators .

Why Pan-AMPK Activator PF-739 Cannot Be Substituted with Isoform-Selective or Alternate Scaffold AMPK Modulators


AMPK activators exhibit divergent isoform selectivity, tissue distribution, and downstream metabolic effects that preclude functional interchangeability. PF-739 is a non-selective pan-activator that binds all 12 heterotrimeric AMPK complexes, enabling both hepatic and skeletal muscle AMPK activation . In contrast, PF-249 (a β1-selective activator) activates AMPK only in hepatocytes and fails to engage skeletal muscle AMPK, resulting in absent acute glucose lowering in diabetic mice . Similarly, other AMPK modulators such as A-769662 exhibit limited isoform coverage (activating only α2β1γ1 and α1β1γ1) and MK-8722 displays markedly higher EC₅₀ values across isoforms compared to PF-739 . Substituting PF-739 with a β1-selective or less potent pan-activator would fundamentally alter the pharmacological profile—specifically eliminating skeletal muscle glucose disposal—and compromise the intended metabolic outcome .

PF-739 Quantitative Differentiation: Head-to-Head Cellular Potency and Isoform Selectivity Data


PF-739 vs PF-249: Superior AMPK Activation Potency in Primary Rat Hepatocytes

PF-739 demonstrates 2.4-fold higher potency than the β1-selective activator PF-249 in stimulating AMPK substrate phosphorylation in primary rat hepatocytes. The EC₅₀ for increasing ACC phosphorylation at S79 was 121 nM for PF-739 compared to 296 nM for PF-249, indicating superior cellular engagement of AMPK signaling in a hepatocyte context that expresses both β1 and β2 isoforms . Concurrently, PF-739 inhibited de novo lipogenesis with an IC₅₀ of 25 nM, while PF-249 exhibited a slightly lower IC₅₀ of 15 nM, reflecting comparable potency for this downstream functional endpoint despite the difference in proximal AMPK activation .

AMPK activation Primary hepatocytes ACC phosphorylation EC₅₀ PF-739 PF-249

PF-739 vs PF-249: Exclusive Skeletal Muscle AMPK Activation Capacity in Human Myotubes

PF-739 uniquely activates AMPK in human skeletal muscle-derived myotubes, a property absent in the β1-selective comparator PF-249. In human myotubes, PF-739 increased ACC phosphorylation with an EC₅₀ of 173 nM, whereas PF-249 required an EC₅₀ of 2,143 nM—a 12.4-fold difference in potency . This disparity arises because human skeletal muscle predominantly expresses the AMPK β2 isoform, which PF-249 does not target, whereas PF-739, as a pan-activator, effectively engages β2-containing complexes .

Skeletal muscle Human myotubes AMPK activation PF-739 PF-249 Tissue selectivity

PF-739 vs MK-8722, SC4, and PF-249: Comparative Pan-AMPK Isoform Activation Profile

PF-739 exhibits a balanced, sub-micromolar EC₅₀ profile across all four major AMPK heterotrimeric complexes, distinguishing it from both isoform-selective and alternative pan-activators. EC₅₀ values for PF-739 are 5.23 nM (α2β1γ1), 42.4 nM (α2β2γ1), 8.99 nM (α1β1γ1), and 136 nM (α1β2γ1) . In contrast, PF-249 shows high potency only on β1-containing isoforms (8.04 nM for α2β1γ1; 9.37 nM for α1β1γ1) but >40 μM on β2-containing isoforms . MK-8722, another pan-activator, displays significantly higher EC₅₀ values across all isoforms (1,208–5,598 nM) . SC4 activates only α2β2γ1 (17.2 nM) and α1β1γ1 (5.1 nM) with no reported activity on other isoforms .

AMPK isoforms α2β1γ1 α2β2γ1 α1β1γ1 α1β2γ1 EC₅₀ PF-739 MK-8722 SC4

PF-739 vs PF-249: In Vivo Glucose Lowering Efficacy in Diabetic Mice

PF-739 produces rapid plasma glucose lowering in diabetic mice that is absent with β1-selective PF-249. In diet-induced obese (DIO) mice, oral administration of PF-739 acutely reduced plasma glucose levels, an effect that was abolished in mice lacking skeletal muscle AMPK but preserved in liver-specific AMPK knockout animals . PF-249 failed to lower plasma glucose in the same model, consistent with its inability to activate skeletal muscle AMPK . The glucose lowering mediated by PF-739 resulted entirely from increased systemic glucose disposal, with no impact on hepatic glucose production .

In vivo efficacy Glucose disposal Diabetic mice PF-739 PF-249 Oral administration

PF-739 CYP450 Inhibition Profile: Differentiated Off-Target Liability Assessment

PF-739 exhibits moderate inhibition of CYP3A4 (Ki = 120 nM for midazolam 1′-hydroxylase; Ki = 170 nM for testosterone 6β-hydroxylase) and weaker inhibition of CYP3A5 (Ki = 1,200–2,000 nM), indicating a ~10-fold selectivity for CYP3A4 over CYP3A5 . This profile distinguishes PF-739 from other benzimidazole-containing compounds that may show broader CYP inhibition. The data were generated using human recombinant CYP3A4 and CYP3A5 co-expressed with human P450 oxidoreductase and cytochrome b5, providing a standardized basis for comparing off-target metabolic liability .

CYP3A4 CYP3A5 Drug-drug interaction Metabolic stability PF-739 Ki

PF-739 Vendor-Supplied Purity and Solubility: Quality Metrics for Reproducible Experimentation

Commercially available PF-739 is supplied with verified purity specifications and defined solubility parameters essential for experimental reproducibility. Vendor analytical data indicate purity ≥98% (typically 98–99.27% as determined by HPLC) . Solubility in DMSO is ≥51.5 mg/mL and ≥25.6 mg/mL in ethanol, while the compound is insoluble in water . These metrics surpass the general purity thresholds (often ≥95%) and undefined solubility data provided for less-characterized research-grade AMPK activator analogs, ensuring consistent in vitro and in vivo dosing.

Purity Solubility Quality control Procurement PF-739 DMSO Ethanol

PF-739 Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Investigating Skeletal Muscle AMPK Signaling and Glucose Disposal Mechanisms

PF-739 is uniquely suited for studies requiring concomitant activation of hepatic and skeletal muscle AMPK, as demonstrated by its 12.4-fold higher potency than PF-249 in human myotubes (EC₅₀ 173 nM vs 2,143 nM) and exclusive glucose lowering via skeletal muscle glucose disposal in vivo . β1-selective activators like PF-249 cannot substitute, as they fail to engage skeletal muscle AMPK and do not lower plasma glucose .

Pan-AMPK Pathway Profiling Across Diverse Tissue and Cell Types

The balanced sub-150 nM EC₅₀ profile of PF-739 across all four major AMPK heterotrimers (α2β1γ1: 5.23 nM; α2β2γ1: 42.4 nM; α1β1γ1: 8.99 nM; α1β2γ1: 136 nM) makes it the preferred pan-activator for experiments spanning multiple tissues with variable isoform expression. Alternative pan-activators like MK-8722 require 10- to 100-fold higher concentrations to achieve comparable activation , increasing off-target risk.

In Vivo Metabolic Studies in Rodent and Non-Human Primate Models

PF-739 is validated for oral administration in both mice and cynomolgus monkeys, producing reproducible plasma glucose lowering in diabetic models that is mechanistically linked to increased systemic glucose disposal . Its defined solubility (≥51.5 mg/mL in DMSO, ≥25.6 mg/mL in EtOH) and >98% purity support reliable formulation for repeat-dosing pharmacokinetic/pharmacodynamic studies.

Drug-Drug Interaction and CYP Liability Screening Studies

The characterized CYP inhibition profile of PF-739 (CYP3A4 Ki = 120–170 nM; CYP3A5 Ki = 1,200–2,000 nM) provides a defined baseline for metabolic stability and drug-drug interaction assessments in preclinical DMPK workflows. This quantified liability profile enables researchers to design appropriate controls and interpret combination study outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-739

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.